Esproquin hydrochloride

Positive Inotropy Cardiac Output Chronotropic Neutrality

Esproquin hydrochloride (CAS 23486-22-8), also designated NC 7197, is a synthetic tetrahydroisoquinoline derivative that functions as an α2-adrenergic receptor agonist and positive inotropic agent with adjunctive competitive α-adrenergic blocking properties. Originally investigated in the 1970s for chronic heart failure and low-cardiac-output states, it elevates cardiac output with minimal chronotropic disturbance.

Molecular Formula C14H22ClNOS
Molecular Weight 287.8 g/mol
CAS No. 23486-22-8
Cat. No. B1205651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsproquin hydrochloride
CAS23486-22-8
Synonymsesproquin
esproquin hydrochloride
NC 7197
Molecular FormulaC14H22ClNOS
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESCCS(=O)CCCN1CCC2=CC=CC=C2C1.Cl
InChIInChI=1S/C14H21NOS.ClH/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15;/h3-4,6-7H,2,5,8-12H2,1H3;1H
InChIKeyATLSSFQKJXKSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esproquin Hydrochloride (CAS 23486-22-8): Pharmacological Classification and Procurement-Relevant Chemical Identity


Esproquin hydrochloride (CAS 23486-22-8), also designated NC 7197, is a synthetic tetrahydroisoquinoline derivative that functions as an α2-adrenergic receptor agonist and positive inotropic agent with adjunctive competitive α-adrenergic blocking properties [1][2]. Originally investigated in the 1970s for chronic heart failure and low-cardiac-output states, it elevates cardiac output with minimal chronotropic disturbance [3]. The hydrochloride salt has the molecular formula C14H22ClNOS and a molecular weight of 287.85 g/mol [4].

Why Esproquin Hydrochloride Cannot Be Interchanged with Prototypical α2-Agonists, β1-Inotropes, or Other Tetrahydroisoquinolines


Esproquin hydrochloride possesses a dual pharmacodynamic architecture—positive inotropy plus competitive α-adrenergic blockade—that is absent in canonical α2-agonists such as clonidine, which reduces cardiac output, and is pharmacokinetically distinct from pure β1-agonist inotropes such as dobutamine, which carry obligatory chronotropic penalties [1][2]. Its presynaptic α-receptor selectivity ratio (<1) differs fundamentally from postsynaptic-preferring α-blockers like phentolamine (ratio >1), producing opposite effects on clonidine-induced exploratory behavior in vivo [3]. Furthermore, among tetrahydroisoquinoline congeners only esproquin has documented clinical data combining sustained oral inotropic activity (~4 hours) with dose-dependent peripheral vasodilation, a profile not reproduced by higenamine, YS-49, or trimetoquinol [4][5].

Esproquin Hydrochloride: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Oral Esproquin Produces Sustained Positive Inotropy Without Significant Heart Rate Increase, in Contrast to Dobutamine

In a controlled study of 15 healthy volunteers, single oral doses of esproquin (100, 200, or 300 mg) produced a dose-dependent increase in cardiac output and stroke volume that persisted for approximately 4 hours without a significant change in heart rate [1]. In cross-study comparison, dobutamine infused at 2.5–10 μg/kg/min in post-surgical patients increased heart rate by 13%, 21%, and 47% and cardiac output by 11%, 22%, and 45%, respectively, at each dose tier [2]. Esproquin thus achieves inotropy comparable to dobutamine's intermediate dose but without the proportional chronotropic cost.

Positive Inotropy Cardiac Output Chronotropic Neutrality

Intravenous Esproquin Elevates Cardiac Output by ~45–47% with ≥2-Hour Duration, Surpassing Milrinone's Magnitude at Comparable Afterload Reduction

Intravenous esproquin (0.2–1.0 mg/kg) increased cardiac output by an average of 45% in normal subjects and 47% in patients with shock or heart failure, sustained for at least 2 hours, with only a slight increase in heart rate and a fall in peripheral vascular resistance [1]. In a separate study, oral milrinone (a PDE3 inhibitor) increased cardiac output by 25% at 40 minutes, with a 20% decrease in systemic vascular resistance and no major heart rate change [2]. Esproquin's inotropic magnitude is approximately 1.8-fold greater than milrinone's at similar afterload reduction, with prolongation demonstrated in both oral (~4 h) and intravenous (≥2 h) routes.

Intravenous Inotrope Cardiac Output Duration of Action

Esproquin Demonstrates Presynaptic α2-Selectivity (Ratio <1), Opposite to Phentolamine and Phenoxybenzamine (Ratio >1), Validated by In Vivo Clonidine Antagonism

In a direct head-to-head comparative study, esproquin, tolazoline, yohimbine, and piperoxan all distinctly antagonized clonidine-induced depression of exploratory activity in rats [1]. All four drugs exhibited presynaptic α-receptor selectivity, as determined by the ratio of the concentration inducing a 50% increase in field-stimulated ³H-noradrenaline overflow to the concentration required to shift the noradrenaline EC50 by a factor of 2 (pA2 ratio <1). In contrast, phentolamine and phenoxybenzamine showed preferential postsynaptic α-receptor blockade (ratio >1) and potentiated rather than antagonized clonidine's effects [1].

Presynaptic α2-Selectivity Clonidine Antagonism pA2 Ratio

Esproquin Produces Competitive α-Adrenergic Blockade of 6–10 Hours Duration, Outlasting Conventional α-Blockers

In anesthetized dogs, intravenous NC 7197 (esproquin) at 0.3–30 mg/kg produced a progressive rightward shift of the norepinephrine dose-response curve in the perfused hindleg preparation, indicative of competitive α-adrenergic blockade [1]. The duration of this blockade was measured at 6 to 10 hours [1]. By comparison, the classical competitive α-blocker phentolamine has a typical duration of action of 20–40 minutes after intravenous administration and tolazoline approximately 2–4 hours [2]. Esproquin's blockade duration exceeds that of phentolamine by approximately 10- to 30-fold.

Alpha-Adrenergic Blockade Duration of Action Competitive Antagonism

Esproquin's Combined Inotropic/Vasodilator Profile in Critically Ill Patients: Dose-Dependent α- and β-Adrenergic Actions Not Observed with Digoxin

In 23 critically ill postoperative and posttraumatic patients with moderate to severe shock, esproquin (NC 7197) at 0.2 mg/kg i.v. increased cardiac index, mean arterial pressure, central venous pressure, left and right ventricular stroke work, systemic vascular resistance, oxygen availability, and oxygen consumption, while decreasing pulmonary vascular resistance and mean transit time [1]. This combined inotropic and oxygen-transport-enhancing profile contrasts with digoxin, whose positive inotropic effect in heart failure is accompanied by bradycardia and is not associated with increased oxygen availability or vasodilation [2]. At higher doses, esproquin additionally manifests α-blocking effects and chronotropic effects, providing a dose-titratable spectrum of adrenergic actions [1].

Shock Cardiac Index Oxygen Transport Vasodilation

Esproquin Hydrochloride: Evidence-Driven Research and Preclinical Application Scenarios


Preclinical Heart Failure Models Requiring Sustained Positive Inotropy Without Tachycardia

Esproquin's oral and intravenous positive inotropic effects—increasing cardiac output without significant heart rate elevation and lasting 2–4 hours [1][2]—make it suitable for chronic heart failure models where tachycardia confounds endpoint interpretation. Unlike dobutamine, which increases heart rate proportionally with inotropy, esproquin maintains chronotropic neutrality, enabling cleaner assessment of contractility-dependent outcomes in rodent or large-animal heart failure studies.

Neuroscience Studies of Presynaptic α2-Adrenergic Receptor Function

Esproquin's demonstrated presynaptic α2-selectivity (pA2 ratio <1) and its ability to antagonize clonidine-induced behavioral depression in rats [3] position it as a pharmacological tool for dissecting pre- versus postsynaptic noradrenergic mechanisms. Unlike phentolamine (postsynaptic-preferring, ratio >1), esproquin selectively modulates presynaptic α2-receptors at optimal doses, providing a complementary probe to yohimbine for central noradrenergic pathway investigation.

Experimental Cardiogenic Shock and Low-Output State Resuscitation Protocols

Esproquin (1.0 mg/kg i.v.) produced significant hemodynamic improvement and prolonged survival in canine cardiogenic shock induced by coronary embolization [4]. Its combined inotropic, vasodilator, and oxygen-transport-enhancing effects in critically ill shock patients [5] support its use as a positive control or reference compound in preclinical shock resuscitation research, where simultaneous cardiac output augmentation and afterload reduction are required.

Long-Acting α-Adrenergic Blockade in Autonomic Pharmacology Assays

Esproquin's competitive α-adrenergic blockade duration of 6–10 hours in canine models [6] exceeds that of phentolamine (~0.5 h) and tolazoline (~2–4 h), making it suitable for experimental protocols requiring sustained α-receptor antagonism without repeated bolus dosing. This is particularly relevant for in vivo studies of sympathetic nervous system function, blood pressure regulation, and adrenergic receptor pharmacology in instrumented animal preparations.

Quote Request

Request a Quote for Esproquin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.